molecular formula C15H14N4OS B5552742 N-[2-(吡啶-2-基硫代)乙基]咪唑并[1,2-a]吡啶-6-甲酰胺

N-[2-(吡啶-2-基硫代)乙基]咪唑并[1,2-a]吡啶-6-甲酰胺

货号 B5552742
分子量: 298.4 g/mol
InChI 键: VNCRCLUIVRPLOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves strategic functionalization to introduce various moieties that can influence the compound's activity and properties. For example, the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties as new anti-TB agents illustrate the complexity and creativity involved in the synthesis of such compounds (Li et al., 2020). These processes often involve multiple steps, including ring closure reactions, and are tailored to introduce specific functional groups that confer desired biological activities or chemical properties.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their chemical behavior and interaction with biological targets. Studies such as the synthesis, crystal structure, and DFT study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide have shown the importance of crystallographic and conformational analyses in understanding these compounds (Qin et al., 2019). These analyses provide insights into the compound's geometry, electronic structure, and potential reactivity, which are essential for predicting its interactions and functionalities.

科学研究应用

抗分枝杆菌活性

带有咪唑并[1,2-a]吡啶骨架的化合物因其抗分枝杆菌活性而受到研究。例如,新型咪唑并[1,2-a]吡啶-3-甲酰胺已被设计、合成并针对结核分枝杆菌 (MTB) 菌株(包括对药物敏感和耐药的菌株)进行了评估。具有特定连接基和取代基的化合物显示出相当大的活性,突出了该类化合物在进一步开发抗分枝杆菌剂方面的潜力 (Lv 等人,2017)

合成和化学改性

研究还集中在咪唑并[1,2-a]吡啶衍生物的合成和结构修饰上。一项研究报告了一种方便的合成方法,该方法可从咪唑并[1,2-a]吡啶合成新型吡啶并[1',2':1,2]咪唑并[5,4-d]-1,2,3-三嗪酮,探索了这些稠合三嗪的合成多功能性和潜在生物活性 (Zamora 等人,2004)。另一项研究集中于系统结构修饰以减少醛氧化酶介导的代谢,证明了结构优化在增强药物特性中的重要性 (Linton 等人,2011)

药物开发和治疗潜力

多项研究强调了咪唑并[1,2-a]吡啶衍生物的治疗潜力,特别是在治疗结核病方面。一系列新的 N-(2-苯氧基)乙基咪唑并[1,2-a]吡啶-3-甲酰胺(含有各种胺部分)已被合成作为有效的抗结核剂,对 MTB H37Rv 菌株和多重耐药临床分离株显示出优异的体外活性 (Li 等人,2020)。这些发现强调了该化合物类别在结核病新疗法开发中的重要性。

属性

IUPAC Name

N-(2-pyridin-2-ylsulfanylethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(12-4-5-13-16-7-9-19(13)11-12)18-8-10-21-14-3-1-2-6-17-14/h1-7,9,11H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCRCLUIVRPLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。